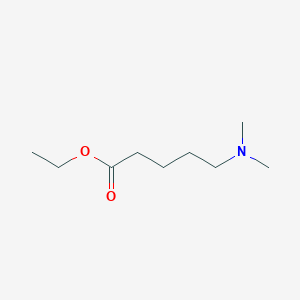

Ethyl 5-(dimethylamino)pentanoate

Description

Ethyl 5-(dimethylamino)pentanoate is an ester derivative of pentanoic acid featuring a dimethylamino (-N(CH₃)₂) group at the 5-position of the aliphatic chain. Its structure comprises a five-carbon backbone terminated by an ethyl ester group and a dimethylamino substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and heterocyclic chemistry. For instance, it plays a critical role in synthesizing sumatriptan, a migraine medication, via diazonium salt coupling reactions . Additionally, it is employed in the preparation of 5-substituted heterocycles, demonstrating its versatility in organic synthesis .

Properties

IUPAC Name |

ethyl 5-(dimethylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9(11)7-5-6-8-10(2)3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBKPDOQLVDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(dimethylamino)pentanoate can be synthesized through several methods. One common approach involves the esterification of 5-(dimethylamino)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 5-(dimethylamino)pentanoyl chloride with ethanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(dimethylamino)pentanoic acid or 5-(dimethylamino)pentanone.

Reduction: Formation of 5-(dimethylamino)pentanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(dimethylamino)pentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-(dimethylamino)pentanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between ethyl 5-(dimethylamino)pentanoate and analogous compounds:

Reactivity and Performance Insights

- Ethyl 4-(dimethylamino)benzoate: Exhibits superior reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving higher conversion rates in dental cements. This is attributed to its aromatic dimethylamino group enhancing electron donation .

- Ethyl 5-(3-(dimethylamino)propylthio)pentanoate (51): The thioether linkage increases lipophilicity, making it suitable for micelle formation in nanobiotechnology applications .

- Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: The bromo-indole moiety facilitates cross-coupling reactions, enabling its use in targeted drug discovery .

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: The diphenyl and alkyne groups stabilize crystal packing, as evidenced by X-ray diffraction studies .

Physical and Chemical Properties

- Solubility: this compound and its thioether analog (51) exhibit higher aqueous solubility due to polar amino groups, whereas diphenyl- and bromo-indole derivatives are more lipophilic .

- Thermal Stability : Compounds with aromatic substituents (e.g., diphenyl, benzimidazole) demonstrate enhanced thermal stability compared to aliphatic analogs .

- Reactivity in Synthesis: The dimethylamino group in this compound facilitates nucleophilic substitution, enabling efficient heterocycle formation .

Material Science

In resin cements, ethyl 4-(dimethylamino)benzoate outperforms aliphatic amines due to its aromatic structure, which improves mechanical properties and conversion efficiency .

Nanotechnology

Thioether-containing analogs like compound 51 are explored for redox-responsive micelles, leveraging their sulfur atoms for disulfide crosslinking in drug delivery systems .

Biological Activity

Ethyl 5-(dimethylamino)pentanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, including antitumor and neuroactive properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Basic Properties

This compound is an ester with a dimethylamino group, which contributes to its biological activity. The compound can undergo several chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution Reagents : Alkyl halides, acyl chlorides.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

Antitumor Properties

Research indicates that derivatives of this compound exhibit notable antitumor properties. Specific compounds derived from this ester have shown efficacy against various cancer cell lines. For instance, a study highlighted that certain derivatives demonstrated significant cytotoxicity against human liver carcinoma cells (HepG2) with IC50 values ranging from 6.5 to 12.4 µg/mL .

Neuroactive Effects

The dimethylamino group is known for its neuroactive properties. This compound has been investigated for its potential as a psychoactive substance, with studies indicating that it may interact with neurotransmitter systems, potentially influencing mood and cognition.

The mechanism of action involves the compound's interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets. The ester group undergoes hydrolysis, releasing biologically active acids and alcohols that can further modulate biological pathways.

Case Study 1: Antitumor Activity

A recent study explored the antitumor effects of this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited strong binding affinities toward target receptors involved in tumor growth regulation. These compounds were tested against E. coli, Staphylococcus aureus, and Salmonella spp., showing promising results against E. coli while exhibiting minimal activity against other pathogens .

Case Study 2: Neuroactivity Assessment

Another investigation focused on the neuroactive potential of this compound. The study employed behavioral assays in animal models to assess changes in locomotion and anxiety-like behaviors after administration of the compound. Results indicated significant alterations in behavior, suggesting potential applications in treating neurological disorders.

Table 1: Biological Activity of this compound Derivatives

| Compound Name | IC50 (µg/mL) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound Derivative A | 6.5 | HepG2 | Antitumor |

| This compound Derivative B | 12.4 | HepG2 | Antitumor |

| This compound Derivative C | N/A | Animal Model | Neuroactivity |

Table 2: Chemical Reactions of this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 5-(dimethylamino)pentanoic acid | KMnO4, CrO3 |

| Reduction | 5-(dimethylamino)pentanol | LiAlH4, NaBH4 |

| Substitution | Various substituted derivatives | Alkyl halides, acyl chlorides |

Q & A

Q. What are the common synthetic routes for Ethyl 5-(dimethylamino)pentanoate, and what reaction conditions are optimal?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of ethyl bromopentanoate with dimethylamine. A typical protocol involves refluxing ethyl bromopentanoate with dimethylamine in ethanol using KCO and NaI as catalysts . Post-reaction purification via column chromatography (e.g., 99.9% EtOAc with 0.1% NHOH) yields the product . For analogous compounds, hydrolysis under basic conditions (e.g., NaOH in ethanol-water) is used to generate carboxylic acid intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- H NMR : Peaks for ethyl groups (δ 1.22–1.27 ppm, triplet) and dimethylamino protons (δ 2.32–2.62 ppm, multiplet) .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1729 cm) and dimethylamino groups (~1174 cm) .

- HRMS : Used to confirm molecular weight (e.g., m/z 323.0524 for intermediates) .

Q. What purification methods are effective for this compound?

- Methodological Answer : Column chromatography with EtOAc/hexane gradients is standard . Recrystallization in ethanol or dichloromethane may improve purity for crystalline derivatives . For chiral variants, enantiomeric excess can be assessed via optical rotation measurements (e.g., [α] = +10.5° for specific stereoisomers) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., tert-butylsulfinyl groups) enables enantioselective formation. For example, ethyl 5-[(R)-tert-butylsulfinylimino]pentanoate derivatives are synthesized via asymmetric transfer hydrogenation, yielding enantiomeric ratios >99:1 . NMR analysis (e.g., splitting patterns in δ 3.03–3.40 ppm regions) and chiral HPLC are critical for verifying stereochemical integrity .

Q. How to address low yields in coupling reactions involving this compound intermediates?

- Methodological Answer : Optimize catalyst systems (e.g., NaH in DMF for alkylation vs. KCO/NaI in ethanol for nucleophilic substitution) . Solvent polarity and temperature (e.g., reflux vs. room temperature) significantly impact reaction kinetics. For example, NaI enhances bromide displacement by acting as a phase-transfer catalyst .

Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

- Methodological Answer :

- Use low-temperature conditions (<0°C) during acid-sensitive steps.

- Employ chiral catalysts (e.g., Pd/C for hydrogenation) to retain enantiopurity .

- Monitor optical rotation ([α]) and compare with literature values to detect racemization .

Q. How to resolve contradictions in reported reaction conditions for synthesizing this compound intermediates?

- Methodological Answer : Discrepancies in hydrolysis conditions (e.g., NaOH vs. KOH in ethanol-water) may arise from substrate sensitivity. For acid-labile intermediates, BCl-mediated demethylation in CHCl is preferable over harsher acidic conditions . Systematic screening of solvent-catalyst combinations (e.g., DMF vs. ethanol) is recommended .

Biological and Functional Analysis

Q. What are the known biological activities of this compound?

- Methodological Answer : While direct studies on this compound are limited, structurally related esters (e.g., ethyl pentanoate) exhibit anti-quorum sensing activity in Bacillus subtilis, modulating extracellular protein secretion . Evaluate bioactivity via:

Q. How to design derivatives of this compound for enhanced pharmacological activity?

- Methodological Answer : Introduce bioisosteric replacements (e.g., thiazole rings) at the pentanoate chain. For example, ethyl 5-(2-aminothiazol-5-yl)pentanoate derivatives show improved binding to neurological targets . Pharmacokinetic optimization (e.g., logP adjustments via alkyl chain elongation) can enhance blood-brain barrier penetration .

Data Contradiction and Optimization

Q. How to analyze discrepancies in NMR data for this compound derivatives across studies?

- Methodological Answer :

Variations in δ values (e.g., dimethylamino protons at 2.32 ppm vs. 2.62 ppm) may arise from solvent effects (CDCl vs. DMSO-d) or hydrogen bonding. Cross-reference coupling constants (e.g., J = 7.2 Hz for ethyl groups) and DEPT-135 spectra to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.